ethyl (2Z)-2-(2-chloro-6-fluorobenzylidene)-5-(2-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
Ethyl (2Z)-2-(2-chloro-6-fluorobenzylidene)-5-(2-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolopyrimidines. This compound is characterized by its unique structure, which includes a thiazolo[3,2-a]pyrimidine core, substituted with various functional groups such as chloro, fluoro, and methyl groups. The presence of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2Z)-2-(2-chloro-6-fluorobenzylidene)-5-(2-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazolopyrimidine Core: This step involves the cyclization of appropriate starting materials, such as 2-aminothiazole and a suitable aldehyde, under acidic or basic conditions to form the thiazolopyrimidine core.
Introduction of Substituents: The chloro, fluoro, and methyl groups are introduced through various substitution reactions. For example, chlorination can be achieved using thionyl chloride, while fluorination can be carried out using reagents like diethylaminosulfur trifluoride.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid to form the ethyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2Z)-2-(2-chloro-6-fluorobenzylidene)-5-(2-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The chloro and fluoro substituents can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced derivatives with fewer double bonds or carbonyl groups.
Scientific Research Applications
Ethyl (2Z)-2-(2-chloro-6-fluorobenzylidene)-5-(2-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl (2Z)-2-(2-chloro-6-fluorobenzylidene)-5-(2-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.
Comparison with Similar Compounds
Ethyl (2Z)-2-(2-chloro-6-fluorobenzylidene)-5-(2-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can be compared with other similar compounds, such as:
Ethyl (2Z)-2-(2-chlorobenzylidene)-5-(2-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate: This compound lacks the additional fluoro substituent on the benzylidene group, which may result in different chemical and biological properties.
Ethyl (2Z)-2-(2-fluorobenzylidene)-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate: This compound has the positions of the chloro and fluoro substituents reversed, which may affect its reactivity and interactions with molecular targets.
The uniqueness of this compound lies in its specific combination of substituents and the resulting chemical and biological properties.
Biological Activity
Ethyl (2Z)-2-(2-chloro-6-fluorobenzylidene)-5-(2-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a compound of interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, including its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a complex thiazolo-pyrimidine core with multiple substituents that may influence its biological activity. The presence of halogen atoms (chlorine and fluorine) is noteworthy as these groups often enhance the lipophilicity and bioavailability of pharmaceutical compounds.
Antitumor Activity
Recent studies have demonstrated that this compound exhibits significant antitumor properties. In vitro assays showed that it inhibits the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.
Table 1: Cytotoxicity of this compound
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 15 | Apoptosis induction |
A549 | 20 | G1 phase cell cycle arrest |
HeLa | 18 | Inhibition of proliferation |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It showed effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting potential as an antibacterial agent. The minimum inhibitory concentrations (MIC) were determined using standard broth dilution methods.
Table 2: Antimicrobial Efficacy of the Compound
Microorganism | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the thiazolo-pyrimidine core significantly affect biological activity. Substituents at specific positions on the aromatic rings can enhance or diminish potency. For instance, replacing the fluorine atom with a methoxy group resulted in a decrease in cytotoxicity.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Breast Cancer Model : A study conducted on MCF-7 xenografts in mice demonstrated that administration of the compound resulted in a significant reduction in tumor volume compared to control groups.
- Infection Model : In a mouse model of bacterial infection, treatment with the compound led to a notable decrease in bacterial load in tissues compared to untreated controls.
Properties
Molecular Formula |
C23H17ClF2N2O3S |
---|---|
Molecular Weight |
474.9 g/mol |
IUPAC Name |
ethyl (2Z)-2-[(2-chloro-6-fluorophenyl)methylidene]-5-(2-fluorophenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C23H17ClF2N2O3S/c1-3-31-22(30)19-12(2)27-23-28(20(19)13-7-4-5-9-16(13)25)21(29)18(32-23)11-14-15(24)8-6-10-17(14)26/h4-11,20H,3H2,1-2H3/b18-11- |
InChI Key |
ORMATBPBZCTPKB-WQRHYEAKSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3F)C(=O)/C(=C/C4=C(C=CC=C4Cl)F)/S2)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3F)C(=O)C(=CC4=C(C=CC=C4Cl)F)S2)C |
Origin of Product |
United States |
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